1-(Methylsulfonyl)piperidine-3-carbonitrile

Description

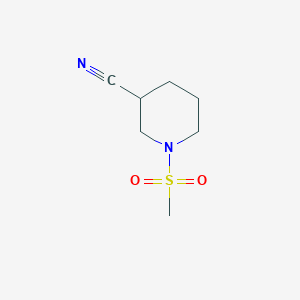

1-(Methylsulfonyl)piperidine-3-carbonitrile is a heterocyclic compound featuring a piperidine ring substituted with a methylsulfonyl group at the 1-position and a carbonitrile group at the 3-position. The methylsulfonyl group (electron-withdrawing) and carbonitrile (polarizable nitrile) impart distinct electronic and steric properties, making this compound valuable in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylpiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZWWYCPDOLNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine-3-carbonitrile Derivatives

A prevalent route involves the direct sulfonylation of piperidine-3-carbonitrile precursors. Piperidine-3-carbonitrile is synthesized via:

-

Cyano-group introduction : Ethyl cyanoacetate reacts with piperidine under reflux in ethanol, forming 3-oxo-3-(piperidin-1-yl)propanenitrile. Subsequent dehydration or reductive amination yields piperidine-3-carbonitrile.

-

Sulfonylation : The nitrogen atom of piperidine-3-carbonitrile is treated with methylsulfonyl chloride in dichloromethane or tetrahydrofuran (THF) at 0–25°C, using triethylamine as a base to scavenge HCl. Typical yields range from 70–85%, with purity >95% after recrystallization in ethanol.

Key Reaction Parameters :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Base | Triethylamine | Prevents side reactions |

| Temperature | 0°C → 25°C (gradual) | Enhances selectivity |

Ring-Closing Metathesis (RCM) with Nitrile Precursors

Rhodium-catalyzed asymmetric reductive Heck reactions, as demonstrated for 3-substituted piperidines, provide a template for nitrile incorporation. For example:

-

Partial pyridine reduction to dihydropyridine using H₂/Pd-C.

-

Carbometalation : Rh-catalyzed cross-coupling with cyano-containing boronic acids introduces the nitrile group at position 3.

-

Full hydrogenation and sulfonylation complete the synthesis.

This method achieves enantioselectivity >90% ee but requires specialized catalysts (e.g., Rh(cod)(OH)).

Alternative Pathways and Functional Group Interconversions

| Cyanide Source | Solvent | Temperature | Yield |

|---|---|---|---|

| KCN | DMF | 80°C | 65% |

| CuCN | DMSO | 120°C | 55% |

Reductive Amination with Methylsulfonyl Protection

A two-step protocol avoids isolated intermediates:

-

Reductive amination : 3-Cyanopyridine reacts with methylsulfonylamine under H₂/Pd-C, directly forming the piperidine ring.

-

In situ sulfonylation using methylsulfonyl chloride ensures minimal intermediate handling.

This method reduces purification steps but demands precise stoichiometry to prevent over-reduction.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Patented methods highlight the use of continuous flow reactors for large-scale synthesis:

Purification and Crystallization Techniques

Post-synthesis purification often involves:

-

Acid-base extraction : L-Tartaric acid forms salts with residual amines, enabling selective crystallization.

-

Ethanol recrystallization : Achieves >99% purity, as validated by HPLC.

Mechanistic Insights and Side Reactions

Sulfonylation Selectivity Challenges

Competing N- vs. O-sulfonylation is mitigated by:

Chemical Reactions Analysis

Reduction Reactions

Reduction pathways depend on the functional group targeted:

-

Nitrile Reduction : The carbonitrile group can be reduced to a primary amine (–CH₂NH₂) or aldehyde (–CHO) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

-

Sulfone Reduction : While less common, reduction of the sulfone group to a sulfide (–SO–) might occur under strong reducing conditions (e.g., sodium amalgam), though this is not explicitly documented in the provided sources.

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in piperidine may undergo nucleophilic substitution with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides). For example:

-

Reaction with methyl iodide could yield an N-methylated derivative.

-

Reaction with benzoyl chloride might produce an N-acylated product.

Nucleophilic Aromatic Substitution

While the methylsulfonyl group activates aromatic rings for substitution, the piperidine ring is non-aromatic. Substitution is more likely at the nitrile group or nitrogen center.

Hydrolysis Reactions

The nitrile group can undergo hydrolysis to form a carboxylic acid or amide:

-

Acidic Hydrolysis : Conversion to 1-(methylsulfonyl)piperidine-3-carboxylic acid using H₂SO₄/H₂O .

-

Basic Hydrolysis : Reaction with NaOH may yield the corresponding amide (–CONH₂).

Addition Reactions

The nitrile group may participate in addition reactions:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd) converts the nitrile to an amine .

-

Grignard Addition : Reaction with organomagnesium reagents could form ketones or alcohols, though steric hindrance from the piperidine ring might limit reactivity.

Comparison of Key Reaction Types

Research Implications

-

Pharmaceutical Applications : The nitrile and sulfonamide groups are common in drug molecules, suggesting potential in medicinal chemistry for targeting enzymes or receptors.

-

Mechanistic Studies : Analytical techniques like NMR or mass spectrometry could confirm reaction pathways (e.g., monitoring nitrile conversion to amine) .

Scientific Research Applications

1-(Methylsulfonyl)piperidine-3-carbonitrile exhibits a range of biological activities that make it a subject of interest in pharmaceutical research.

Antimicrobial Activity

Research indicates that compounds similar to this compound show significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against common pathogens. The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer activity.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

The mechanism of action involves inducing apoptosis in cancer cells, as evidenced by increased caspase activity in treated samples.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has also been explored, particularly focusing on acetylcholinesterase (AChE) and urease activities. Compounds with similar piperidine structures have shown promise in inhibiting these enzymes, which could be beneficial for treating conditions such as Alzheimer's disease and urinary tract infections.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on a series of piperidine derivatives revealed that the incorporation of the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts.

- Anticancer Mechanism : Another investigation highlighted that the compound's mechanism of action involved apoptosis induction in cancer cells, with increased caspase activity observed in treated samples.

- Safety Profile : Toxicity studies indicated that the compound did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 1-Methanesulfonylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Analysis

Electronic Effects :

- The methylsulfonyl group in this compound strongly withdraws electrons, polarizing the piperidine ring and enhancing reactivity toward nucleophilic attack. This contrasts with ethyl ester () and hydroxypropyl () substituents, which are electron-donating or neutral .

- Carbonitrile vs. Carboxylate Esters : The nitrile group’s linear geometry and high dipole moment (3.94 D) favor interactions with hydrophobic pockets in proteins, while esters (e.g., ) are more hydrolytically labile and serve as prodrug motifs .

Solubility and Bioavailability :

- Compounds with aromatic extensions (e.g., and ) exhibit lower aqueous solubility due to increased lipophilicity. The simpler structure of this compound may offer better membrane permeability .

- Fluorinated derivatives () balance lipophilicity and metabolic stability, a property absent in the target compound but critical for in vivo efficacy .

Synthetic Complexity :

- The synthesis of pyridine- or oxazole-containing analogs () requires multi-step protocols, including cyclization and sulfonylation. In contrast, the target compound’s synthesis likely involves direct sulfonylation of piperidine-3-carbonitrile, a more straightforward route .

Biological Activity

1-(Methylsulfonyl)piperidine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The chemical formula of this compound is C7H12N2O2S, with a molecular weight of 188.25 g/mol. The compound is synthesized through the reaction of piperidine derivatives with methanesulfonyl chloride and a cyanide source, often utilizing triethylamine as a base to neutralize hydrochloric acid formed during the reaction.

Common Synthetic Routes:

- Reagents: Methanesulfonyl chloride, cyanide source (e.g., sodium cyanide).

- Conditions: Use of bases such as triethylamine to facilitate the reaction.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound can act as both a nucleophile and an electrophile, forming covalent bonds with other molecules. This reactivity allows it to participate in diverse biochemical pathways, influencing cellular processes such as apoptosis and proliferation .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to standard treatments like bleomycin . The compound's structure allows for enhanced interaction with protein binding sites, which may contribute to its efficacy in cancer therapy.

Antimicrobial Activity

Research has also explored the antimicrobial properties of derivatives containing the 1-(Methylsulfonyl)piperidine moiety. A study reported that novel thiazolidinones synthesized from this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential application in treating infections .

Case Studies

- Anticancer Activity Study : In a comparative study involving various piperidine derivatives, this compound showed promising results in inhibiting tumor growth in vitro. The study highlighted its ability to induce apoptosis through specific signaling pathways associated with cancer cell survival .

- Antimicrobial Evaluation : A series of thiazolidinones derived from 1-(Methylsulfonyl)piperidine were evaluated for their antimicrobial efficacy. Results indicated that these derivatives had potent activity against Gram-positive and Gram-negative bacteria, showcasing the versatility of the piperidine scaffold in drug development .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Apoptosis induction; covalent bonding |

| Piperidine-4-carbonitrile | Moderate | No | Limited interaction with targets |

| Benzoylpiperidine | High | Moderate | Reversible inhibition; competitive binding |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Methylsulfonyl)piperidine-3-carbonitrile for reproducibility?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent selection, and catalyst loading. For example, sodium methoxide in methanol has been used as a base in analogous piperidine-carbonitrile syntheses to improve yield and purity . Solvent polarity (e.g., dichloromethane vs. methanol) impacts reaction kinetics; non-polar solvents may reduce byproduct formation . Intermediate purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions on the piperidine ring and methylsulfonyl group integration .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1150 cm (S=O stretch) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic patterns and confirms molecular weight (e.g., calculated for CHNOS: 202.047 g/mol) .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests:

- Acidic/alkaline conditions : Expose the compound to HCl/NaOH (0.1–1 M) at 25–60°C for 24–72 hours, followed by HPLC analysis to track degradation products .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects phase transitions .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and reactive sites. For example, the methylsulfonyl group’s electron-withdrawing effect activates the piperidine ring for nucleophilic attack at the 3-position . Molecular dynamics simulations further predict solvent effects on reaction pathways .

Q. How can researchers resolve contradictions in biological activity data for methylsulfonyl-piperidine derivatives?

- Methodological Answer : Cross-validate assays using orthogonal methods:

- In vitro vs. in vivo : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to rule out off-target effects .

- Structural analogs : Test derivatives (e.g., 4-phenyl or 4-aryl substitutions) to isolate structure-activity relationships (SAR) .

Q. What mechanistic insights explain the role of the methylsulfonyl group in modulating pharmacokinetic properties?

- Methodological Answer :

- Metabolism studies : Use LC-MS to identify metabolites in hepatic microsomes; the methylsulfonyl group may resist oxidation, enhancing metabolic stability .

- Permeability assays : Parallel artificial membrane permeability assays (PAMPA) quantify blood-brain barrier penetration, influenced by the sulfonyl group’s polarity .

Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?

- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.